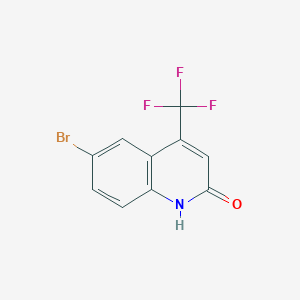

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

CAS No.: 328955-61-9

Cat. No.: VC2090684

Molecular Formula: C10H5BrF3NO

Molecular Weight: 292.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 328955-61-9 |

|---|---|

| Molecular Formula | C10H5BrF3NO |

| Molecular Weight | 292.05 g/mol |

| IUPAC Name | 6-bromo-4-(trifluoromethyl)-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16) |

| Standard InChI Key | ADHTUPXAZQRIKI-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)(F)F |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)(F)F |

Introduction

Structural Characteristics and Chemical Identity

Chemical Identity and Nomenclature

6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one belongs to the quinolinone family of heterocyclic compounds. It is identified through several systematic and common names in chemical databases and literature:

-

IUPAC Name: 6-bromo-4-(trifluoromethyl)quinolin-2(1h)-one

-

Alternative names:

The compound is registered under CAS number 328955-61-9, which serves as its unique identifier in chemical databases and regulatory systems .

Molecular Structure and Properties

The molecular structure of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one consists of a quinolinone core with specific substitutions:

-

Molecular Formula: C₁₀H₅BrF₃NO

There is a notable discrepancy in reported molecular weights across different sources, with values ranging from approximately 292 g/mol to 306 g/mol . This variation may be attributed to different calculation methods, isotope considerations, or possible structural misidentifications in certain databases.

Physical and Chemical Properties

Computed Properties

The physical and chemical properties of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one have been determined through computational methods and are essential for understanding its behavior in various chemical and biological systems:

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 2.8 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 304.96631 Da |

The XLogP3-AA value of 2.8 indicates moderate lipophilicity, suggesting reasonable membrane permeability—a characteristic important for potential drug candidates . The presence of one hydrogen bond donor and four hydrogen bond acceptors contributes to the compound's ability to interact with biological targets through hydrogen bonding interactions .

Structural Features

The quinolinone scaffold in 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one contributes significantly to its chemical behavior:

-

The bromine at position 6 enhances electrophilic reactivity and provides a handle for cross-coupling reactions.

-

The trifluoromethyl group at position 4 increases the compound's metabolic stability and lipophilicity.

-

The carbonyl group at position 2 and the adjacent N-H bond contribute to hydrogen bonding capabilities.

-

The absence of rotatable bonds (rotatable bond count: 0) indicates structural rigidity .

Applications in Chemical Research and Drug Discovery

Role in Protein Degrader Synthesis

One of the primary applications of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is its use as a building block in protein degrader synthesis . Protein degraders, also known as proteolysis-targeting chimeras (PROTACs), are bifunctional molecules designed to induce the degradation of specific protein targets by recruiting the ubiquitin-proteasome system. The unique structural features of this quinolinone derivative make it valuable in constructing these complex molecules.

Structural Comparison with Related Compounds

Comparison with Position Isomers

The position of substituents on the quinolinone scaffold significantly affects the chemical and biological properties of these compounds. For instance, 8-bromo-4-(trifluoromethyl)quinolin-2(1H)-one differs from the 6-bromo isomer in its electronic distribution and steric properties. Similarly, 6-bromo-2-(trifluoromethyl)-4-quinolinol represents another structural variant with different positioning of functional groups .

Table of Structural Comparison:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume